

# MGCD-265 as a multi-targeted tyrosine kinase inhibitor

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: MGCD-265

Cat. No.: B1683802

[Get Quote](#)

An In-Depth Technical Guide to **MGCD-265** (Glesatinib): A Multi-Targeted Tyrosine Kinase Inhibitor

## Executive Summary

**MGCD-265**, also known as Glesatinib, is an orally bioavailable, ATP-competitive small molecule that functions as a multi-targeted tyrosine kinase inhibitor.<sup>[1][2]</sup> Developed to target key pathways in tumor growth, angiogenesis, and metastasis, **MGCD-265** potently inhibits a specific spectrum of receptor tyrosine kinases (RTKs). Its primary targets include the mesenchymal-epithelial transition factor (c-Met), Vascular Endothelial Growth Factor Receptors (VEGFR1, 2, and 3), Ron, and Tie-2.<sup>[1][3][4][5]</sup> Additionally, it has shown inhibitory activity against AXL and the Smoothened (Smo) receptor.<sup>[6][7][8]</sup> This guide provides a comprehensive overview of the preclinical and clinical data on **MGCD-265**, detailing its mechanism of action, inhibitory activity, experimental protocols, and clinical development landscape.

## Mechanism of Action and Signaling Pathways

**MGCD-265** exerts its anti-tumor effects by competitively binding to the ATP-binding pocket of several critical RTKs, thereby inhibiting their phosphorylation and subsequent downstream signaling.<sup>[1][9]</sup> The dysregulation of these signaling pathways is a known driver in the initiation and progression of various human cancers.<sup>[4][9]</sup>

## Primary Kinase Targets

The principal targets of **MGCD-265** are central to processes of cell proliferation, survival, and angiogenesis:

- c-Met (Hepatocyte Growth Factor Receptor): Aberrant c-Met activation, through mutation, amplification, or overexpression, promotes tumor growth, invasion, and metastasis.[\[9\]](#)
- VEGF Receptors (VEGFR1, VEGFR2, VEGFR3): These receptors are pivotal in angiogenesis, the formation of new blood vessels that supply tumors with essential nutrients. [\[1\]](#)[\[5\]](#)
- Ron (Recepteur d'Origine Nantaise): A member of the Met family, Ron activation is implicated in tumor cell scattering, invasion, and survival.[\[1\]](#)[\[4\]](#)
- Tie-2 (Tek Angiopoietin Receptor): This kinase plays a crucial role in vascular stability and angiogenesis.[\[1\]](#)[\[4\]](#)[\[10\]](#)
- AXL: Overexpression and activation of AXL are associated with tumor progression and resistance to other targeted therapies.[\[7\]](#)[\[9\]](#)

## Inhibition of Downstream Signaling

By inhibiting these primary kinases, **MGCD-265** effectively blocks their downstream signaling cascades. In c-Met-driven cancer cells, **MGCD-265** has been shown to inhibit the phosphorylation of c-Met and subsequently suppress the activation of key pathways including Erk, Akt, Stat3, and Fak.[\[1\]](#) This disruption leads to decreased cell proliferation and the induction of apoptosis.[\[1\]](#) Furthermore, its anti-angiogenic properties are demonstrated by the downregulation of genes such as VEGF and IL-8 in in vivo models.[\[1\]](#)





[Click to download full resolution via product page](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. selleckchem.com [selleckchem.com]
- 2. altmeyers.org [altmeyers.org]
- 3. ChemGood [chemgood.com]
- 4. abmole.com [abmole.com]
- 5. ascopubs.org [ascopubs.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. axonmedchem.com [axonmedchem.com]
- 8. caymanchem.com [caymanchem.com]
- 9. scholarlycommons.henryford.com [scholarlycommons.henryford.com]
- 10. adooq.com [adooq.com]
- To cite this document: BenchChem. [MGCD-265 as a multi-targeted tyrosine kinase inhibitor]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1683802#mgcd-265-as-a-multi-targeted-tyrosine-kinase-inhibitor\]](https://www.benchchem.com/product/b1683802#mgcd-265-as-a-multi-targeted-tyrosine-kinase-inhibitor)

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)